molecular formula C19H15N3O B2593306 3-(1-Methylindol-3-yl)-1-phenylpyrazole-4-carbaldehyde CAS No. 371776-58-8

3-(1-Methylindol-3-yl)-1-phenylpyrazole-4-carbaldehyde

Cat. No. B2593306
CAS RN: 371776-58-8
M. Wt: 301.349
InChI Key: UDCYMYNSXRUYCE-UHFFFAOYSA-N
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Description

“3-(1-Methylindol-3-yl)-1-phenylpyrazole-4-carbaldehyde” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .


Synthesis Analysis

Indoles are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

properties

IUPAC Name

3-(1-methylindol-3-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-21-12-17(16-9-5-6-10-18(16)21)19-14(13-23)11-22(20-19)15-7-3-2-4-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCYMYNSXRUYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NN(C=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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